N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-10(2)19-13(15-9)17-18-14(19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDTUCXBFNYGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1,2,4-triazolo[4,3-a]quinoxaline with thiourea in absolute ethanol, followed by refluxing and subsequent treatment with sodium hydroxide and hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly as an A2B receptor antagonist
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B adenosine receptor, inhibiting its activity and thereby exerting anticancer effects by reducing angiogenesis and metastasis .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The target compound’s rigid 4-methoxyphenyl group contrasts with the flexible 4-methoxyphenethyl chain in compound 11, which may alter membrane permeability .
- Core Modifications : Fused systems (e.g., pyrimido-triazolo-pyrimidine in 11a) exhibit higher melting points (~240°C) compared to simpler triazolopyrimidines, suggesting greater crystallinity .
- Electron Effects : Trifluoromethyl groups (as in ) enhance stability but reduce solubility compared to methoxy substituents.
Physical and Spectral Properties
Notes:
- The target’s 5,7-dimethyl groups may downfield-shift aromatic protons in NMR compared to non-methylated analogues .
- Methoxy groups (~δ 3.8 ppm) are consistent across derivatives .
Biological Activity
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is a heterocyclic compound notable for its biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine structure, incorporating a methoxyphenyl group and dimethyl substituents. Its molecular formula is with a molecular weight of 269.31 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various modes of action:
- Antiproliferative Activity : It has been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization. For instance, derivatives of this compound have demonstrated significant activity against several cancer cell lines, including HeLa and A549 cells. The mechanism involves blocking the G2/M phase of the cell cycle and inducing apoptosis via the intrinsic pathway .
- Antimicrobial Properties : Similar triazolopyrimidine compounds have exhibited antibacterial and antitubercular activities. The presence of the methoxyphenyl group enhances interactions with biological targets, potentially increasing efficacy against pathogens .
Anticancer Activity
A study comparing various derivatives revealed that certain analogs displayed IC50 values significantly lower than traditional chemotherapeutics. For example:
These results indicate that some derivatives are more potent than established drugs like CA-4.
Antimicrobial Activity
The compound's structural similarity to nucleotides suggests potential as an antimicrobial agent. It has been noted to exhibit activity against various bacterial strains and may serve as a template for developing new antibiotics .
Case Studies
- Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that certain derivatives significantly reduced tumor mass without toxicity to the host organism. This highlights the compound's potential for further development in cancer therapies .
- SAR Studies : Structure-Activity Relationship (SAR) studies have identified specific electronic and steric features that enhance the pharmacological profile of related compounds. These insights are crucial for optimizing drug design .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine, and how can reaction conditions be optimized?
The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions between substituted pyrimidines and triazole precursors. For example, analogous compounds like N-(4-chlorophenyl)-5,7-dimethyl-triazolo-pyrimidines are synthesized via refluxing thiosemicarbazide derivatives with metal nitrates (e.g., Ni(NO₃)₂) in ethanol, followed by crystallization . Key optimization parameters include:
- Temperature control : Reactions are conducted under reflux (70–80°C) to ensure complete cyclization.
- Solvent selection : Ethanol or acetonitrile is preferred due to their polarity and ability to dissolve heterocyclic intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/light petroleum eluents) or recrystallization (from ethanol or acetonitrile) ensures >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₅H₁₆N₅O expected at m/z 298.1302) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyrimidine fusion angle ~120°) and packing interactions (e.g., π-π stacking of aromatic rings) .
Q. How does the substitution pattern (e.g., 4-methoxyphenyl, 5,7-dimethyl groups) influence solubility and reactivity?
- Solubility : The 4-methoxyphenyl group enhances lipophilicity (logP ~2.5), favoring organic solvents (DMSO, ethanol), while methyl groups reduce aqueous solubility .
- Reactivity : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, whereas the triazole core participates in nucleophilic reactions (e.g., alkylation at N3) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?
Conflicting bioactivity data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from polymorphic forms or solvent-dependent conformational changes. For example:
- Crystal packing analysis : Hydrogen bonding between the triazole N-H and pyrimidine ring stabilizes specific conformations, influencing target binding .
- Docking studies : Align crystallographic coordinates (e.g., PDB-deposited structures) with target proteins (e.g., kinases) to validate binding modes and explain potency variations .
Q. What methodologies are recommended for evaluating the compound’s mechanism of action in anticancer studies?
- SRB cytotoxicity assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure optical density at 564 nm to quantify protein content .
- Kinase inhibition profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of 50+ kinases to identify primary targets (e.g., CDK2, EGFR) .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements to distinguish necrotic vs. apoptotic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for bacterial vs. mammalian targets?
- Modular substitution : Replace the 4-methoxyphenyl with fluorophenyl (to enhance bacterial membrane penetration) or introduce sulfonyl groups (to reduce mammalian cytotoxicity) .
- Bacterial vs. mammalian enzyme assays : Compare inhibition of S. aureus enoyl-ACP reductase vs. human acetyl-CoA carboxylase to quantify selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
